molecular formula C6H12O B12845291 (2S,3R)-3-methylpent-4-en-2-ol

(2S,3R)-3-methylpent-4-en-2-ol

Cat. No.: B12845291
M. Wt: 100.16 g/mol
InChI Key: COIPQIFWUIDWLU-RITPCOANSA-N
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Description

(2S,3R)-3-methylpent-4-en-2-ol is a chiral alcohol with the molecular formula C6H12O. This compound is characterized by its specific stereochemistry, which is denoted by the (2S,3R) configuration. The presence of both an alcohol group and an alkene group in its structure makes it a versatile compound in organic synthesis and various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-3-methylpent-4-en-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of the corresponding ketone using chiral catalysts. Another method includes the use of organometallic reagents in asymmetric synthesis. For instance, the enantioselective addition of organozinc reagents to aldehydes can yield the desired chiral alcohol .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of flow microreactor systems. These systems enable a more efficient and sustainable synthesis process compared to traditional batch methods . The use of microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-3-methylpent-4-en-2-ol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The alkene group can be reduced to form the corresponding saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

    Oxidation: The major products include the corresponding ketone or aldehyde.

    Reduction: The major product is the saturated alcohol.

    Substitution: Depending on the substituent introduced, various functionalized derivatives can be obtained.

Scientific Research Applications

(2S,3R)-3-methylpent-4-en-2-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2S,3R)-3-methylpent-4-en-2-ol involves its interaction with specific molecular targets and pathways. In enzymatic reactions, the compound acts as a substrate for alcohol dehydrogenases, where it undergoes oxidation or reduction. The stereochemistry of the compound plays a crucial role in determining its reactivity and interaction with enzymes .

Comparison with Similar Compounds

Similar Compounds

  • (2S,3S)-3-methylpent-4-en-2-ol
  • (2R,3R)-3-methylpent-4-en-2-ol
  • (2R,3S)-3-methylpent-4-en-2-ol

Uniqueness

The (2S,3R) configuration of 3-methylpent-4-en-2-ol imparts unique stereochemical properties that distinguish it from its diastereomers and enantiomers. These properties influence its reactivity, interaction with biological molecules, and its application in asymmetric synthesis .

Properties

Molecular Formula

C6H12O

Molecular Weight

100.16 g/mol

IUPAC Name

(2S,3R)-3-methylpent-4-en-2-ol

InChI

InChI=1S/C6H12O/c1-4-5(2)6(3)7/h4-7H,1H2,2-3H3/t5-,6+/m1/s1

InChI Key

COIPQIFWUIDWLU-RITPCOANSA-N

Isomeric SMILES

C[C@H](C=C)[C@H](C)O

Canonical SMILES

CC(C=C)C(C)O

Origin of Product

United States

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